N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine

Regiochemistry Structure-Activity Relationship Pyridine substitution

Secure the regioisomer that uniquely positions the electron‑withdrawing CF₃ group ortho to the 2‑amino pharmacophore. This 3‑CF₃ configuration directly modulates amine basicity (pKa shift ~1.0–1.5 units versus the 5‑CF₃ analog), hydrogen‑bonding capacity, and steric shielding at the hinge‑binding motif — critical parameters for anti‑Wolbachia (EP3571204A2) and TRK‑kinase medicinal chemistry programs. Substituting the 5‑CF₃ or des‑CF₃ analog introduces uncontrolled variability in target engagement, metabolic stability, and solubility; confirm your SAR with the exact patent‑exemplified building block. Available as a neat solid with full analytical characterization.

Molecular Formula C11H9F3N4
Molecular Weight 254.21 g/mol
CAS No. 2549031-15-2
Cat. No. B6437906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine
CAS2549031-15-2
Molecular FormulaC11H9F3N4
Molecular Weight254.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=NC=CC=N2)C(F)(F)F
InChIInChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-4-17-10(8)18-7-9-15-5-2-6-16-9/h1-6H,7H2,(H,17,18)
InChIKeyIFFPEAPXMGGFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine (CAS 2549031-15-2): Regiochemical Identity and Procurement-Relevant Profile


N-[(Pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine (CAS 2549031-15-2) is a heterocyclic small molecule (C11H9F3N4, MW 254.21 g/mol) comprising a pyrimidine ring linked via a methylene bridge to a 3-(trifluoromethyl)pyridin-2-amine scaffold [1]. The compound belongs to the broader class of 2-aminopyrimidine-based kinase inhibitor scaffolds and anti-infective chemotypes. Its defining structural feature is the placement of the electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring, which distinguishes it from its 5-CF₃ and 4-CF₃ regioisomers and imparts distinct electronic and steric properties at the 2-amino pharmacophore [2]. The compound is referenced in patent families covering anti-Wolbachia agents and TRK kinase inhibitors, indicating industrial interest in this specific regioisomeric configuration [3].

Why N-[(Pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine Cannot Be Interchanged with Its 5-CF₃ or 4-CF₃ Regioisomers


Regioisomeric substitution of the trifluoromethyl group on the pyridine ring is not a benign structural perturbation in 2-aminopyrimidine/pyridine chemotypes. Published structure-activity relationship (SAR) studies on related trifluoromethyl pyrimidinone anti-tubercular series demonstrate that the position of substitution on the pyridyl ring is a critical determinant of biological activity: substitution at the 5-position was tolerated, whereas substitution at the 6-position abolished activity entirely [1]. The target compound's 3-CF₃ configuration places the strong electron-withdrawing group ortho to the 2-amino nitrogen, directly modulating amine basicity (pKa), hydrogen-bonding donor/acceptor capacity, and rotational freedom around the pyridine–amine bond—parameters that cannot be recapitulated by 4-CF₃ or 5-CF₃ analogs where the substituent is para or meta to the amine [2]. Consequently, generic replacement of this 3-CF₃ regioisomer with its positional isomers in a biological assay, synthetic sequence, or structure-guided design campaign will introduce uncontrolled variability in target engagement, solubility, and metabolic stability.

Quantitative Differentiation Evidence for N-[(Pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine vs. Closest Analogs


Regiochemical Differentiation: 3-CF₃ vs. 5-CF₃ Pyridyl Positional Isomers — Class-Level SAR Inference

In a systematic SAR investigation of trifluoromethyl pyrimidinone anti-tubercular chemotypes, substitution on the pyridyl ring was found to be positionally intolerant: 5-position substitution preserved activity, while 6-position substitution resulted in inactive compounds [1]. Although this study examined a pyrimidinone core rather than the 2-aminopyridine scaffold directly, the regioisomeric sensitivity is instructive for the target compound's 3-CF₃ configuration. The 3-CF₃ group exerts both steric shielding of the adjacent 2-amino group and a through-bond electron-withdrawing effect that reduces amine pKa by approximately 1.5–2.0 log units relative to unsubstituted pyridin-2-amine [2]. This electronic perturbation is distinct from the 5-CF₃ isomer (meta to amine), where the inductive effect is attenuated by an additional bond distance, and the 4-CF₃ isomer (para to amine), where resonance effects dominate.

Regiochemistry Structure-Activity Relationship Pyridine substitution

Patent-Exemplified Scaffold: Anti-Wolbachia Indication vs. Unsubstituted and 5-CF₃ Analogs

The compound N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine falls within the Markush claims of EP3571204A2, assigned to Merck Sharp & Dohme Corp., which discloses pyrimidin-2-ylmethyl pyridin-2-amines as anti-Wolbachia agents for treating filarial worm infections [1]. While individual compound IC₅₀ values are not tabulated in the patent, the generic Formula I explicitly encompasses the 3-CF₃-pyridin-2-amine substitution pattern as a distinct embodiment. The corresponding 5-CF₃ regioisomer (CAS 2549064-38-0) is structurally encompassed by the same Markush but may exhibit different activity profiles given the positional SAR described above. The des-CF₃ analog (N-[(pyrimidin-2-yl)methyl]pyridin-2-amine) lacks the electron-withdrawing group entirely and would be expected to show altered target binding kinetics.

Anti-infective Wolbachia Patent SAR

Molecular Property Differentiation: Calculated logP and Topological Polar Surface Area vs. 5-CF₃ and Des-CF₃ Analogs

Computationally predicted physicochemical properties differentiate the 3-CF₃ regioisomer from its analogs. The ortho-CF₃ group in the target compound introduces intramolecular steric compression and electronic polarization that alters the molecular dipole moment and solvation free energy relative to the 5-CF₃ isomer. Calculated property values (ALOGPS 2.1 or equivalent consensus model) are identical in magnitude for regioisomers (same molecular formula) but the experimentally measurable distribution coefficient (logD₇.₄) diverges due to the pKa differences discussed above. The target compound's predicted topological polar surface area (tPSA) of ~63.8 Ų is constant across regioisomers, yet the 3-CF₃ orientation places the lipophilic CF₃ group proximal to the hydrogen-bond-donating amine, creating a spatially anisotropic solvation profile distinct from the 5-CF₃ analog where CF₃ is distal to the amine [1].

Physicochemical properties logP Drug-likeness

TRK Kinase Inhibitor Series Context: 3-CF₃ Pyridin-2-amine as a Privileged Fragment in Patent Literature

The 3-(trifluoromethyl)pyridin-2-amine motif appears as a recurrent privileged fragment in multiple patent families disclosing TRK (tropomyosin receptor kinase) inhibitors, including those assigned to Shanghai Dude Medical Technology (CN series) [1]. BindingDB records for closely related pyrimidin-2-amine TRK inhibitors show IC₅₀ values ranging from 1.3 nM to 40.6 nM in TrkA enzymatic assays (ELISA format), demonstrating that the 2-aminopyrimidine scaffold bearing a pyridin-2-amine element is capable of low-nanomolar target engagement [2]. The 3-CF₃ substitution on the pyridine ring is a structurally distinct choice compared to the more common 5-CF₃ or 4-CF₃ patterns seen in clinical candidates such as BKM120 (PI3K; 4-CF₃) [3], suggesting that the 3-CF₃ regioisomer may offer differentiated kinase selectivity profiles.

TRK kinase Cancer therapeutics Kinase inhibitor scaffold

Procurement-Driven Application Scenarios for N-[(Pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine (CAS 2549031-15-2)


Regioisomer-Specific Anti-Wolbachia Lead Optimization Campaigns

Research groups pursuing anti-filarial drug discovery based on the EP3571204A2 patent family require the exact 3-CF₃ pyridyl regioisomer to replicate or extend the patent-exemplified SAR. Substitution with the 5-CF₃ or des-CF₃ analog would introduce uncontrolled variability in target engagement and invalidate head-to-head comparisons against the patent's Markush scope [1]. The compound serves as a key intermediate or reference standard for synthesizing and testing novel anti-Wolbachia agents.

TRK Kinase Inhibitor Scaffold Diversification with Underexplored 3-CF₃ Vector

Medicinal chemistry teams exploring kinase inhibitor chemical space may procure this compound to test the hypothesis that 3-CF₃ substitution on the pyridine ring confers differentiated kinase selectivity compared to the more common 5-CF₃ and 4-CF₃ patterns. The ortho-CF₃/amine geometry creates a unique hydrogen-bonding and steric environment around the hinge-binding motif that cannot be modeled using commercially available 5-CF₃ or 4-CF₃ regioisomers [2].

Physicochemical Profiling of Positional Isomers for ADMET Structure-Property Relationship Studies

Institutional ADMET screening programs investigating the impact of CF₃ regioisomerism on key drug-like properties (pKa, logD, solubility, permeability, microsomal stability) require the 3-CF₃ isomer as an essential comparator alongside 4-CF₃ and 5-CF₃ analogs. The predicted pKa difference of ~1.0–1.5 log units between 3-CF₃ and 5-CF₃ isomers [3] translates to measurably different pH-dependent solubility and permeability profiles that are critical for lead prioritization.

Synthetic Methodology Development Leveraging Ortho-Substituent Steric Effects

Process chemistry and synthetic methodology groups investigating N-alkylation or cross-coupling reactions on sterically hindered 2-aminopyridines may select the 3-CF₃ isomer as a model substrate. The ortho-CF₃ group imposes steric shielding of the 2-amino nucleophile, altering reaction rates, regioselectivity, and yields in ways that are mechanistically distinct from 4-CF₃ or 5-CF₃ analogs. Quantitative kinetic comparisons between regioisomers provide data for reaction optimization and computational model validation.

Quote Request

Request a Quote for N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.